molecular formula C25H28N4O2 B3006009 (E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile CAS No. 1198059-60-7

(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile

Cat. No.: B3006009
CAS No.: 1198059-60-7
M. Wt: 416.525
InChI Key: PIFANHYIPYACEW-UHFFFAOYSA-N
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Description

(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Drug Development

  • Anti-inflammatory Potential of Benzothiazole Clubbed Chromene Derivatives : A study detailed the synthesis of chromene derivatives using a multi-step process involving benzothiazole and dimedone, catalyzed by piperidine. These compounds exhibited significant anti-inflammatory activity, suggesting their potential as templates for new anti-inflammatory drugs (Gandhi et al., 2018).

Chemical Synthesis and Stereochemistry

  • Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones : Research on piperidine-catalyzed addition of thiols to acetylenic ketones, exploring the formation of (E)- and (Z)-isomers, provides insights into the stereochemical outcomes influenced by solvent and catalytic conditions (Omar & Basyouni, 1974).

Molecular Structure Analysis

  • Vibrational Spectra and Structure of Benzoxazol Derivatives : The study on the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one using HF and DFT methods showcases the importance of structural analysis in understanding compound properties (Taşal et al., 2009).

Catalytic Activity and Synthetic Applications

  • Highly Active Au(I) Catalyst for Hydrofunctionalization of Allenes : Demonstrates the use of catalysts in intramolecular reactions to form piperidine derivatives, highlighting the catalytic efficiency in forming nitrogen heterocycles (Zhang et al., 2006).

Wound Healing Applications

  • Evaluation of Wound-Healing Potential of Piperidine-Based Derivatives : This research evaluated the in vivo wound-healing activity of specific piperidine-based ethanone derivatives, revealing significant wound healing in certain treated groups and suggesting the impact of functional groups on therapeutic efficacy (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, if this compound were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its potential applications in areas such as medicine or materials science .

Properties

IUPAC Name

(E)-2-[4-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-4-11-29-17(2)14-20(18(29)3)15-21(16-26)25(30)28-12-9-19(10-13-28)24-27-22-7-5-6-8-23(22)31-24/h5-8,14-15,19H,4,9-13H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFANHYIPYACEW-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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